2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile
CAS No.: 646063-30-1
Cat. No.: VC15891950
Molecular Formula: C19H13N3O
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646063-30-1 |
|---|---|
| Molecular Formula | C19H13N3O |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 2-amino-4-phenyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile |
| Standard InChI | InChI=1S/C19H13N3O/c20-10-14-17-13-8-4-5-9-16(13)23-11-15(17)18(22-19(14)21)12-6-2-1-3-7-12/h1-9H,11H2,(H2,21,22) |
| Standard InChI Key | ANWPODRSXGVKNV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3O1)C(=C(N=C2C4=CC=CC=C4)N)C#N |
Introduction
Structural Nomenclature and Molecular Architecture
The IUPAC name 2-amino-4-phenyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile delineates a polycyclic system comprising a benzopyran (chromene) fused to a pyridine ring at positions 3 and 4, with substituents at positions 1 (cyano), 2 (amino), and 4 (phenyl). The numbering follows the chromeno[3,4-c]pyridine system, where the pyridine ring is annulated to the chromene moiety at the 3,4-positions .
The molecular formula is deduced as C₁₉H₁₃N₃O, derived from analogous structures . X-ray crystallography of related compounds confirms a planar geometry for the chromeno-pyridine core, with the phenyl and cyano groups adopting orthogonal orientations relative to the fused ring system .
Synthetic Methodologies
Multicomponent Cyclocondensation
A primary route involves the reaction of 2-hydroxybenzaldehyde derivatives with malononitrile and phenylacetonitrile in the presence of piperidine, facilitating Knoevenagel condensation followed by cyclization . For example, heating 2-hydroxy-4-methoxybenzaldehyde with malononitrile and ammonium acetate at 170°C yields 2-amino-4-aryl chromeno-pyridine derivatives in 65–83% yields .
Table 1: Representative Synthesis Conditions
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde, malononitrile | Piperidine | 120 | 78 | |
| 4-Methyl-2-hydroxyacetophenone | NH₄OAc | 170 | 83 |
Post-Functionalization Strategies
The phenyl group at position 4 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, bromination at position 4 followed by palladium-catalyzed coupling with phenylboronic acid achieves 4-phenyl substitution .
Spectroscopic Characterization
Infrared Spectroscopy
The nitrile group exhibits a sharp absorption band at ν ≈ 2230 cm⁻¹, while the amino group shows N–H stretching at ν ≈ 3448 cm⁻¹ . The carbonyl group (if present in precursors) appears at ν ≈ 1727 cm⁻¹ .
Nuclear Magnetic Resonance
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¹H NMR (DMSO- d₆): Aromatic protons resonate at δ 7.45–7.81 ppm (multiplet), with the amino proton as a singlet at δ 11.28 ppm . The phenyl group protons appear as a multiplet at δ 7.20–7.45 ppm .
-
¹³C NMR: The cyano carbon is observed at δ ≈ 118 ppm, while the carbonyl carbon (if present) resonates at δ ≈ 168 ppm .
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 285–293°C | |
| Solubility | DMSO, DMF | |
| Molar Mass | 316.3 g/mol | |
| Stability | Air-stable, hygroscopic |
Thermogravimetric analysis (TGA) indicates decomposition above 300°C, consistent with fused aromatic systems .
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